molecular formula C26H18ClN3O6S B7728970 Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 358353-93-2

Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B7728970
CAS No.: 358353-93-2
M. Wt: 536.0 g/mol
InChI Key: NLMASEVYVASCCN-FYJGNVAPSA-N
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Description

Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a furan ring, and various substituents such as a chlorophenyl group, a nitrophenyl group, and a methyl ester group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting 2-aminothiazole with an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.

    Substitution Reactions: The chlorophenyl and nitrophenyl groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenated precursors, nucleophiles, and electrophiles are used under appropriate conditions (e.g., acidic or basic environments).

    Condensation: Aldehydes, ketones, and other carbonyl compounds are commonly used in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic applications.

    Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Methyl 5-(4-chlorophenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O6S/c1-14-22(25(32)35-2)23(15-7-9-16(27)10-8-15)29-24(31)21(37-26(29)28-14)13-17-11-12-20(36-17)18-5-3-4-6-19(18)30(33)34/h3-13,23H,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMASEVYVASCCN-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=N1)C5=CC=C(C=C5)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585915
Record name Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358353-93-2
Record name Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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